
4-Methyl-2-phenoxyaniline
説明
4-Methyl-2-phenoxyaniline is a chemical compound with the CAS Number: 60287-69-6. It has a molecular weight of 199.25 . The IUPAC name for this compound is 4-methyl-2-phenoxyaniline .
Molecular Structure Analysis
The InChI code for 4-Methyl-2-phenoxyaniline is 1S/C13H13NO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The boiling point of 4-Methyl-2-phenoxyaniline is 213-214/55 Torr .科学的研究の応用
Supramolecular Equivalence and Crystal Structures
- Research has explored the supramolecular structures of phenoxyaniline derivatives, comparing the crystal structures of different halogenated versions. These studies offer insights into the isomorphism and conditional isomorphism in these compounds, which is crucial for understanding their chemical behavior and potential applications in crystal engineering and materials science (Dey & Desiraju, 2004).
Anti-corrosion Potentials
- Schiff base compounds derived from 4-methyl-2-phenoxyaniline and related molecules have been synthesized and investigated for their anti-corrosion properties. These compounds, including variations such as (E)-4-((p-tolylimino)methyl) phenol, have shown potential as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to the formation of protective layers on metal surfaces, highlighting their importance in industrial applications where corrosion resistance is critical (Elemike et al., 2019).
Environmental Monitoring
- Polyaniline/carbon nanotube-based electrochemical sensors incorporating 4-methyl-2-phenoxyaniline derivatives have been developed for the detection of herbicides and their metabolites in water. These sensors offer a straightforward, sensitive method for environmental monitoring, particularly in tracking pollution and evaluating the effectiveness of photodegradation treatments for herbicide contamination (Rahemi et al., 2015).
Schiff Bases as Corrosion Inhibitors
- Further studies on Schiff bases derived from 4-methyl-2-phenoxyaniline have confirmed their utility as corrosion inhibitors. Research into their crystal structures and quantum chemical properties supports their application in protecting metals against corrosion, contributing to the development of more durable materials and coatings (Elemike et al., 2017).
Safety and Hazards
特性
IUPAC Name |
4-methyl-2-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQYYHXCCOKJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



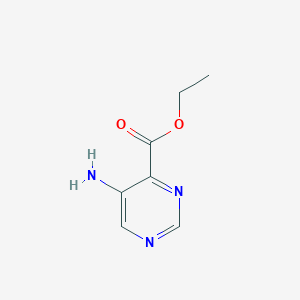


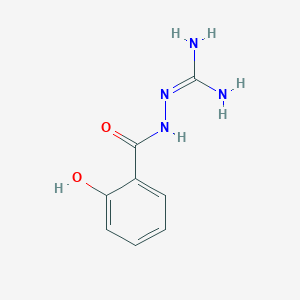
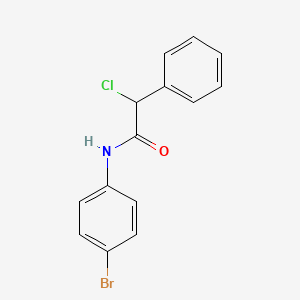
![2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B3146497.png)
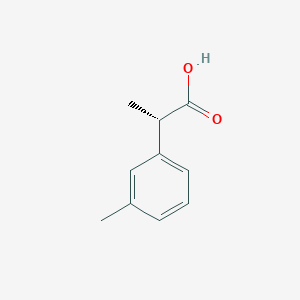
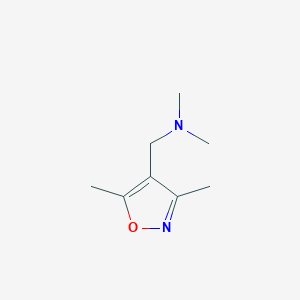
![Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate](/img/structure/B3146502.png)
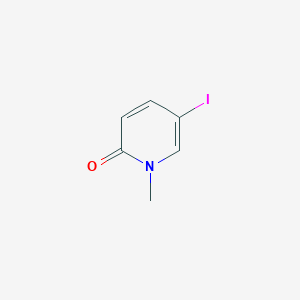
![Thieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B3146527.png)
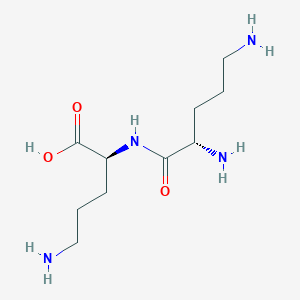
![8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B3146540.png)
![8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B3146543.png)